2-(5-Bromothiazol-2-yl)propan-2-amine
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Overview
Description
2-(5-Bromothiazol-2-yl)propan-2-amine is a chemical compound with the molecular formula C6H9BrN2S and a molecular weight of 221.12 g/mol . This compound features a thiazole ring substituted with a bromine atom and an amine group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiazol-2-yl)propan-2-amine typically involves the reaction of 5-bromothiazole with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Scientific Research Applications
2-(5-Bromothiazol-2-yl)propan-2-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(5-Bromothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological pathways. The bromine atom and amine group play crucial roles in binding to the target sites, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorothiazol-2-yl)propan-2-amine
- 2-(5-Fluorothiazol-2-yl)propan-2-amine
- 2-(5-Iodothiazol-2-yl)propan-2-amine
Uniqueness
2-(5-Bromothiazol-2-yl)propan-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C6H9BrN2S |
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Molecular Weight |
221.12 g/mol |
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C6H9BrN2S/c1-6(2,8)5-9-3-4(7)10-5/h3H,8H2,1-2H3 |
InChI Key |
NTIOBQNYPPUIID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(S1)Br)N |
Origin of Product |
United States |
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